molecular formula C14H14FNO2S B12132623 (2,5-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine

(2,5-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine

Katalognummer: B12132623
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: WOPKCYKYVKAVFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,5-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine is an organic compound that features both aromatic and sulfonyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine typically involves the reaction of 2,5-dimethylphenylamine with 2-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Brominated or nitrated derivatives of the aromatic rings.

Wissenschaftliche Forschungsanwendungen

(2,5-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2,5-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π interactions, contributing to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2,5-Dimethylphenyl)sulfonyl chloride
  • (2-Fluorophenyl)sulfonyl chloride
  • (2,5-Dimethylphenyl)amine
  • (2-Fluorophenyl)amine

Uniqueness

(2,5-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both 2,5-dimethylphenyl and 2-fluorophenyl groups allows for unique interactions and reactivity patterns not observed in simpler analogs.

Eigenschaften

Molekularformel

C14H14FNO2S

Molekulargewicht

279.33 g/mol

IUPAC-Name

N-(2,5-dimethylphenyl)-2-fluorobenzenesulfonamide

InChI

InChI=1S/C14H14FNO2S/c1-10-7-8-11(2)13(9-10)16-19(17,18)14-6-4-3-5-12(14)15/h3-9,16H,1-2H3

InChI-Schlüssel

WOPKCYKYVKAVFW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.